molecular formula C17H20N2S B2378283 4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-2-phenyl-1,3-thiazole CAS No. 2324589-66-2

4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-2-phenyl-1,3-thiazole

Cat. No.: B2378283
CAS No.: 2324589-66-2
M. Wt: 284.42
InChI Key: BMOZIDKTNGCLFA-UHFFFAOYSA-N
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Description

4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-2-phenyl-1,3-thiazole: is a complex organic compound featuring a thiazole ring fused with a cyclopentapyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-2-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common approach is to start with the cyclopentapyrrole precursor, which is then functionalized to introduce the thiazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction cascades and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-2-phenyl-1,3-thiazole lies in its combined thiazole and cyclopentapyrrole structure, which imparts distinct chemical and biological properties not found in the similar compounds listed above

Properties

IUPAC Name

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-2-5-13(6-3-1)17-18-16(12-20-17)11-19-9-14-7-4-8-15(14)10-19/h1-3,5-6,12,14-15H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOZIDKTNGCLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)CC3=CSC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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